N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-fluorophenyl group, an oxadiazole ring, and a methoxybenzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 4-fluorophenyl-1,2,5-oxadiazole. Finally, the oxadiazole intermediate is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The process may also be adapted to comply with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and fluorophenyl group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or disruption of cancer cell signaling .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobutyrylfentanyl: An opioid analgesic with a similar fluorophenyl group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with a fluorophenyl group.
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide: A spirocyclic compound with a fluorophenyl group .
Uniqueness
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide stands out due to its unique combination of an oxadiazole ring and a methoxybenzamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H12FN3O3 |
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Molecular Weight |
313.28 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)16(21)18-15-14(19-23-20-15)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
InChI Key |
CHIPCLUVSZGZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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